molecular formula C13H12Cl2N4O3 B400601 N-(2,4-dichlorophenyl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide CAS No. 351520-65-5

N-(2,4-dichlorophenyl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide

Cat. No.: B400601
CAS No.: 351520-65-5
M. Wt: 343.16g/mol
InChI Key: DEXWXCBGFWZGBG-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dichlorophenyl group, a dimethyl-nitro-pyrazolyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Acylation: The nitrated pyrazole is then acylated with 2,4-dichlorophenylacetyl chloride in the presence of a base such as pyridine or triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Amines or thiols, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Reduction: Formation of the corresponding amino compound.

    Substitution: Formation of substituted phenyl derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

N-(2,4-dichlorophenyl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The dichlorophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Dichloro-phenyl)-2-(3,5-dimethyl-4-amino-pyrazol-1-yl)-acetamide: Similar structure but with an amino group instead of a nitro group.

    N-(2,4-Dichloro-phenyl)-2-(3,5-dimethyl-4-hydroxy-pyrazol-1-yl)-acetamide: Similar structure but with a hydroxy group instead of a nitro group.

Uniqueness

N-(2,4-dichlorophenyl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide is unique due to the presence of both the nitro group and the dichlorophenyl group, which confer distinct chemical and biological properties

Properties

CAS No.

351520-65-5

Molecular Formula

C13H12Cl2N4O3

Molecular Weight

343.16g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C13H12Cl2N4O3/c1-7-13(19(21)22)8(2)18(17-7)6-12(20)16-11-4-3-9(14)5-10(11)15/h3-5H,6H2,1-2H3,(H,16,20)

InChI Key

DEXWXCBGFWZGBG-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC(=O)NC2=C(C=C(C=C2)Cl)Cl)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=C(C=C(C=C2)Cl)Cl)C)[N+](=O)[O-]

Origin of Product

United States

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